1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene
Description
1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methoxyphenoxypropoxy substituent
Properties
IUPAC Name |
1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-6-4-7-14(12-13)21-10-5-11-22-16-9-3-2-8-15(16)17(18)19/h2-4,6-9,12H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXWQZJVCLLLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene typically involves a multi-step process. One common synthetic route includes the following steps:
Etherification: The formation of the methoxyphenoxypropoxy substituent involves the reaction of 3-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Coupling: The final step involves coupling the nitrobenzene derivative with the methoxyphenoxypropoxy intermediate under suitable conditions, often using a catalyst such as palladium on carbon.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.
Chemical Reactions Analysis
1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group (-OH) using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions include amino derivatives, substituted phenoxy compounds, and hydroxylated derivatives.
Scientific Research Applications
1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxypropoxy substituent may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene can be compared with similar compounds such as:
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene:
1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene: The position of the methoxy group on the phenoxy ring is different, which can influence the compound’s chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
